molecular formula C23H24ClN5O4S B11440372 N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11440372
M. Wt: 502.0 g/mol
InChI Key: LSYYZUKYUHNSIT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfanyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the core structure.

    Addition of the methylsulfanyl group:

    Attachment of the trimethoxyphenyl group: This is typically done through a coupling reaction, where the trimethoxyphenyl group is attached to the core structure.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to reduce the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interact with cellular receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.

    Induce apoptosis: In cancer cells, it can induce programmed cell death through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClN5O4S

Molecular Weight

502.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H24ClN5O4S/c1-12-18(21(30)26-15-8-6-14(24)7-9-15)19(29-22(25-12)27-23(28-29)34-5)13-10-16(31-2)20(33-4)17(11-13)32-3/h6-11,19H,1-5H3,(H,26,30)(H,25,27,28)

InChI Key

LSYYZUKYUHNSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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